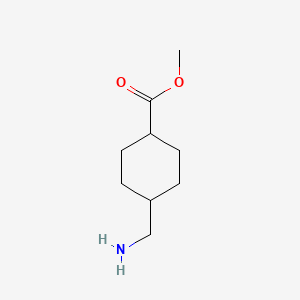
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is represented by the formula C9H17NO2 . The 1H-NMR Spectrum corresponds to the assigned structure .Scientific Research Applications
Modified Synthesis Methods
- A modified stereospecific synthesis of potentially biologically active derivatives from (R)-4-menthen-3-one was developed, demonstrating the compound's significance in synthetic organic chemistry (Ishmuratov et al., 2012).
Conformational Studies
- The cyclopropane ring, similar in structure to "(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate," was used to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations (Kazuta et al., 2002).
Structural Analyses
- Studies on the crystal structures of related anticonvulsant enaminones provided insights into the hydrogen bonding and molecular conformations of such compounds, which is vital for understanding their interactions at the molecular level (Kubicki et al., 2000).
Synthesis of Analogues and Derivatives
- Research on the synthesis of various analogues and derivatives showcases the compound's utility in creating structurally diverse and potentially biologically active molecules (Hussein & Yousif, 2021).
Peptide Structure Studies
- The compound's analogues were used in peptide studies to understand the preferred conformations of cyclohexane rings in amino acid residues, which is crucial for the development of peptide-based therapeutics (Hirata et al., 2015).
Enzyme Inhibition and Antimicrobial Studies
- Derivatives of the compound were evaluated for their biological activities, including antioxidant, enzyme inhibition, antibacterial, and antifungal properties (Danish et al., 2019).
Safety and Hazards
The safety data sheet for “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and prevent the chemical from entering drains .
properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

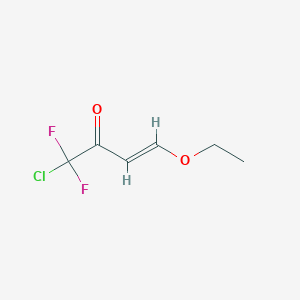
![3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2827766.png)
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)
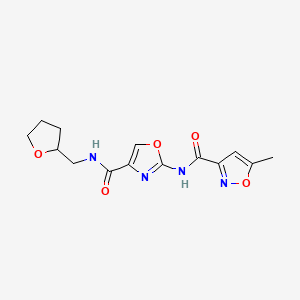
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)
![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)
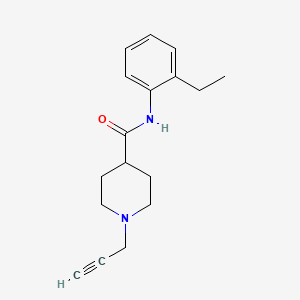
![Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine](/img/structure/B2827780.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2827781.png)
![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)
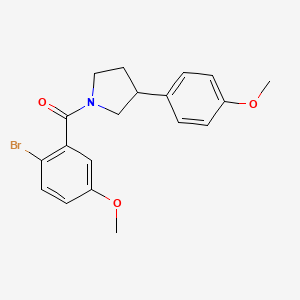
![4-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B2827786.png)